

Application Notes and Protocols: HLX22 with XELOX Regimen in Gastric Cancer

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Compound of Interest

Compound Name: HL22

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These application notes provide a comprehensive overview of the clinical application and experimental protocols for the use of HLX22 in combination with the XELOX regimen for the treatment of HER2-positive gastric cancer. The information is based on findings from the phase 2 clinical trial NCT04908813.

Introduction

Gastric cancer is a significant global health concern, ranking as the fifth most common cancer and the fourth leading cause of cancer-related deaths worldwide.[1][2] Approximately 20% of advanced gastric or gastroesophageal junction (G/GEJ) cancers exhibit HER2 amplification or overexpression.[3] While the addition of trastuzumab to chemotherapy has improved outcomes for these patients, the prognosis remains challenging, highlighting the need for more effective therapeutic strategies.[3]

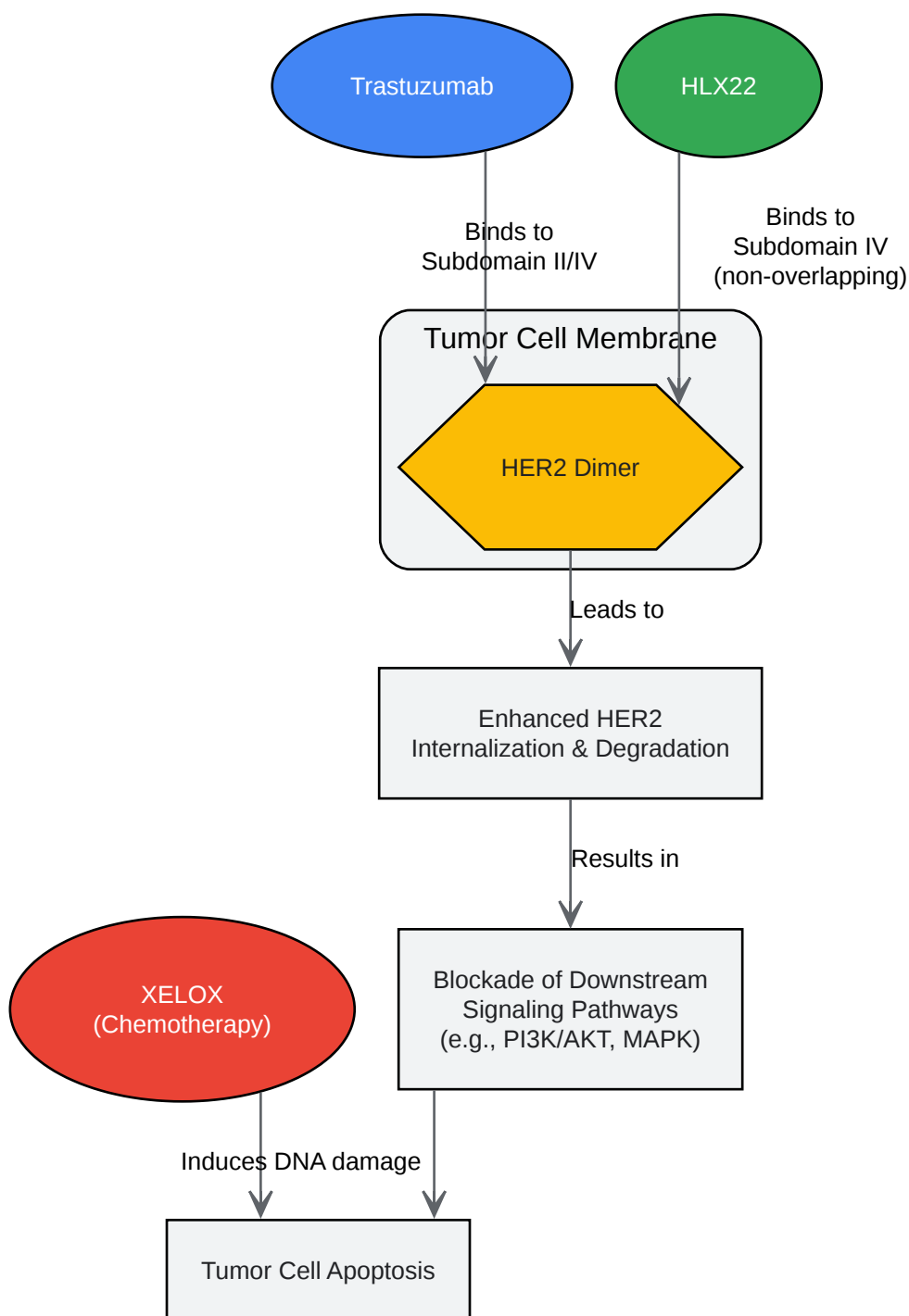
HLX22 is a novel recombinant humanized anti-HER2 monoclonal antibody that targets the extracellular subdomain IV of the HER2 receptor.[4][5] Its mechanism of action is distinct from trastuzumab, allowing for simultaneous binding to HER2 dimers.[4][5][6][7][8] This dual blockade enhances the internalization and degradation of HER2, leading to a more potent inhibition of HER2-mediated signaling pathways and synergistic anti-tumor activity when combined with trastuzumab.[4][5][6] Preclinical and clinical studies have shown that the combination of HLX22 with trastuzumab and chemotherapy results in improved anti-tumor

efficacy.[4][5][6] The FDA has granted Orphan Drug Designation to HLX22 for the treatment of gastric cancer.[4][5]

The XELOX regimen, consisting of capecitabine and oxaliplatin, is a standard first-line chemotherapy for advanced gastric cancer.[9][10][11][12][13] This document details the protocol for the combination of HLX22 with a trastuzumab biosimilar (HLX02) and the XELOX regimen as investigated in a randomized, double-blind, phase 2 clinical trial for the first-line treatment of HER2-positive advanced gastric cancer.[1]

Mechanism of Action: Dual HER2 Blockade

The combination of HLX22 and trastuzumab provides a dual blockade of the HER2 receptor, leading to enhanced anti-tumor effects.



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Caption: Synergistic mechanism of HLX22, Trastuzumab, and XELOX.

Clinical Efficacy and Safety Data

The following tables summarize the efficacy and safety data from the phase 2 clinical trial (NCT04908813) evaluating HLX22 in combination with a trastuzumab biosimilar (HLX02) and XELOX in patients with HER2-positive advanced gastric cancer.[\[1\]](#)[\[3\]](#)

Efficacy Results (Independent Radiology Review Committee Assessed)

Endpoint	HLX22 (15 mg/kg) + HLX02 + XELOX (Group B)	Placebo + HLX02 + XELOX (Group C)	Hazard Ratio (HR) [95% CI]
Median Progression-Free Survival (PFS)	Not Reached	8.2 months	0.1 [0.04-0.52]
12-Month PFS Rate	77.1%	40.8%	N/A
24-Month PFS Rate	54.8%	17.5%	N/A
Confirmed Objective Response Rate (ORR)	82.4%	88.9%	N/A
Median Duration of Response (DoR)	Not Reached	9.7 months	0.2 [0.07-0.52]
Median Overall Survival (OS)	Not Reached	16.4 months	0.6 [0.28-1.21]

Note: Data presented is from an updated analysis with additional patients.[\[14\]](#) A separate cohort with 25 mg/kg HLX22 (Group A) also showed prolonged PFS compared to placebo (15.1 vs. 8.2 months; HR 0.5 [0.17-1.27]).[\[1\]](#)

Safety Summary: Treatment-Related Adverse Events (TRAEs)

Adverse Event Category	HLX22 (15 mg/kg) + HLX02 + XELOX (Group B, n=17)	Placebo + HLX02 + XELOX (Group C, n=18)
Any TRAE	16 (94.1%)	17 (94.4%)
Grade ≥3 TRAEs	1 patient (5.9%) experienced a serious TRAE	1 patient (5.6%) experienced a serious TRAE
Grade 5 TRAE	0	1 (5.6%)

The addition of HLX22 to trastuzumab and XELOX was found to have a manageable safety profile.[\[1\]](#)[\[3\]](#)

Experimental Protocols

This section outlines the methodology for the clinical application of HLX22 in combination with the XELOX regimen based on the NCT04908813 phase 2 trial.

Patient Eligibility Criteria (Inclusion - abridged)

- Age: 18 to 80 years.[\[8\]](#)
- Diagnosis: Histologically confirmed locally advanced, unresectable, or metastatic HER2-positive gastric or gastroesophageal junction adenocarcinoma.[\[1\]](#)[\[8\]](#)
- Prior Treatment: No prior systemic antitumor therapy for advanced or metastatic disease.[\[1\]](#)[\[8\]](#)
- Performance Status: Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.[\[8\]](#)[\[15\]](#)
- Organ Function: Adequate organ function.[\[15\]](#)
- Life Expectancy: Greater than 6 months.[\[15\]](#)

Treatment Regimen

The treatment is administered in 3-week (21-day) cycles.[\[1\]](#)[\[15\]](#)

- HLX22 Administration:
 - Dosage: 15 mg/kg or 25 mg/kg administered intravenously (IV) on Day 1 of each cycle.[\[1\]](#)
[\[15\]](#)
- Trastuzumab Biosimilar (HLX02) Administration:
 - Loading Dose: 8 mg/kg IV on Day 1 of the first cycle.[\[15\]](#)
 - Maintenance Dose: 6 mg/kg IV on Day 1 of subsequent cycles.[\[15\]](#)
- XELOX Regimen:
 - Oxaliplatin: 130 mg/m² administered as an IV infusion over 2 hours on Day 1 of each cycle.[\[10\]](#)[\[13\]](#)[\[15\]](#)
 - Capecitabine: 1000 mg/m² taken orally twice daily on Days 1-14 of each cycle, followed by a 7-day rest period.[\[10\]](#)[\[11\]](#)[\[15\]](#)

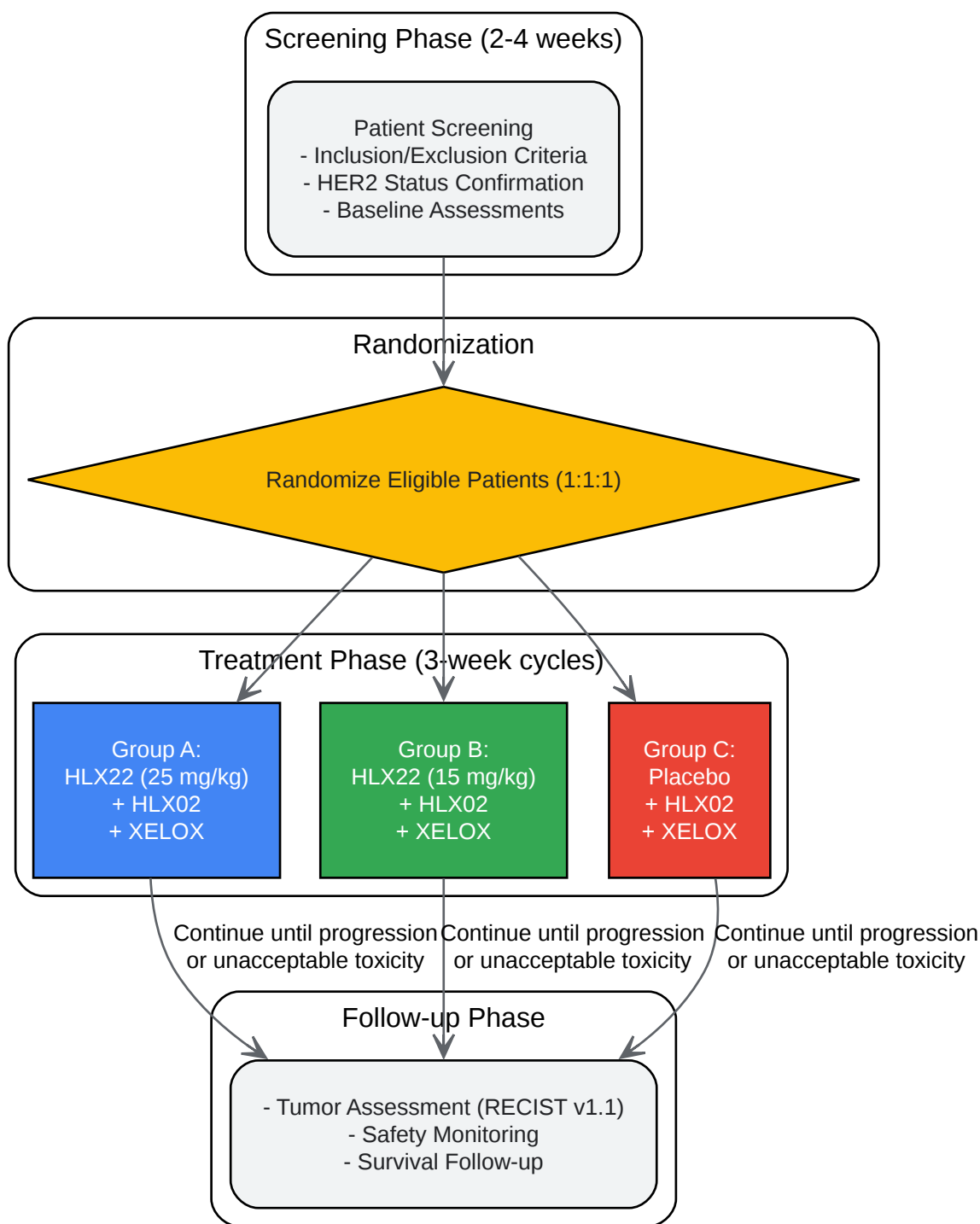
Treatment continues until disease progression, unacceptable toxicity, or other protocol-specified reasons.[\[15\]](#)[\[16\]](#)

Monitoring and Assessments

- Tumor Assessment: Tumor response should be evaluated by an independent radiological review committee (IRRC) according to Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.
- Safety Monitoring: Patients should be closely monitored for adverse events. Treatment-emergent adverse events (TEAEs) and treatment-related adverse events (TRAEs) should be recorded and graded.
- Pharmacokinetics: Pharmacokinetic properties of HLX22 should be assessed.

Experimental Workflow

The following diagram illustrates the workflow of the clinical trial.



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Caption: Clinical trial workflow for HLX22 with XELOX in gastric cancer.

Conclusion

The combination of HLX22 with a trastuzumab biosimilar and the XELOX chemotherapy regimen has demonstrated a manageable safety profile and promising efficacy in the first-line treatment of patients with HER2-positive locally advanced or metastatic gastric or gastroesophageal junction cancer.[1][3][17] The dual HER2 blockade with HLX22 and trastuzumab appears to confer a survival benefit, prolonging progression-free survival.[1][2][14] A global phase 3 clinical trial is ongoing to further validate these findings.[4][5] These results suggest that this combination therapy has the potential to become a new standard of care for this patient population.

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